

# A Comprehensive Analysis of the Genetic Basis of Hemoglobin Tianshui

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## Compound of Interest

Compound Name: *hemoglobin Tianshui*

Cat. No.: *B1178653*

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TIANSHUI, China – A detailed technical guide has been compiled to elucidate the molecular underpinnings of Hemoglobin (Hb) Tianshui, a rare variant of the hemoglobin protein. This document provides an in-depth look at the genetic mutation, its clinical presentation, and the methodologies used for its identification, catering to researchers, scientists, and professionals in drug development.

**Hemoglobin Tianshui** is characterized by a specific genetic mutation in the  $\beta$ -globin gene (HBB).<sup>[1]</sup> The mutation is a point substitution at codon 39, where adenine is replaced by guanine (c.119A>G).<sup>[1]</sup> This alteration in the DNA sequence leads to a missense mutation, resulting in the substitution of glutamic acid with arginine at the 39th position of the  $\beta$ -globin polypeptide chain ( $\beta$ 39(C5)Glu → Arg).<sup>[1]</sup>

Individuals carrying the Hb Tianshui variant may present with altered hematological profiles. While some may be asymptomatic, the presence of this variant can lead to falsely elevated levels of Hemoglobin A2 (HbA2) in diagnostic tests, potentially complicating the diagnosis of other hemoglobinopathies like  $\beta$ -thalassemia.<sup>[1][2]</sup>

The identification and characterization of Hb Tianshui involve a multi-step process that combines hematological analysis with advanced molecular techniques. High-performance liquid chromatography (HPLC) is a key initial step that can reveal abnormal hemoglobin peaks.<sup>[1][2]</sup> Subsequent confirmation is achieved through DNA sequencing of the  $\beta$ -globin gene to identify the specific c.119A>G mutation.<sup>[1][2]</sup>

This guide aims to serve as a critical resource for the scientific community, fostering a deeper understanding of rare hemoglobin variants and aiding in the development of more accurate diagnostic tools and potential therapeutic strategies.

## Quantitative Data Summary

The following table summarizes the hematological parameters of an individual identified with **Hemoglobin Tianshui**.

Parameter	Value	Reference Range
Hemoglobin (Hb)	12.5 g/dL	12.0-16.0 g/dL
Mean Corpuscular Volume (MCV)	85.2 fL	80.0-100.0 fL
Mean Corpuscular Hemoglobin (MCH)	27.5 pg	27.0-34.0 pg
Hemoglobin A2 (HbA2)	5.8%	2.0-3.5%
Hemoglobin F (HbF)	0.4%	<2.0%
Hb Tianshui	42.1%	N/A

## Experimental Protocols

### Hematological Analysis

Complete blood counts and red blood cell indices were determined using an automated hematology analyzer.

## Hemoglobin Analysis by High-Performance Liquid Chromatography (HPLC)

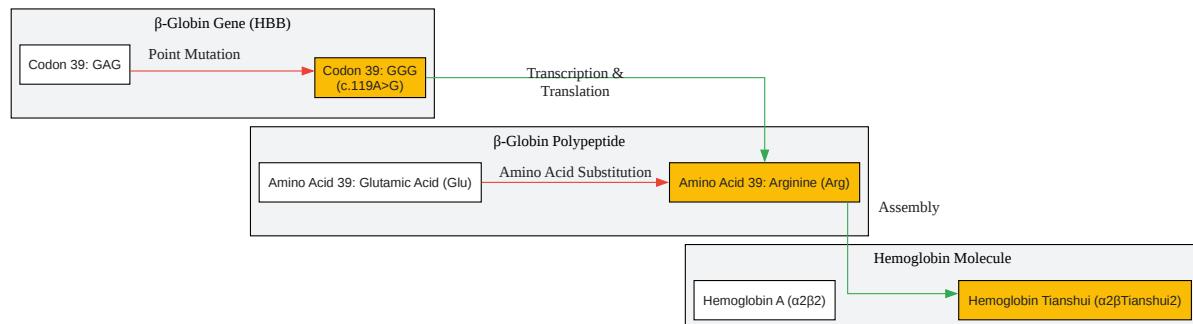
- Instrumentation: Bio-Rad D-10 Hemoglobin Testing System.
- Principle: Cation-exchange high-performance liquid chromatography.
- Procedure:

- A whole blood sample was collected in an EDTA-containing tube.
- The sample was hemolyzed according to the manufacturer's instructions.
- The hemolysate was injected into the HPLC system.
- Hemoglobin fractions were separated based on their ionic interaction with the analytical cartridge material.
- A dual-wavelength detector measured the absorbance of the separated fractions.
- The software integrated the peaks and calculated the percentage of each hemoglobin fraction. Hb Tianshui typically shows a characteristic elution pattern with a falsely elevated HbA2 peak.[\[1\]](#)[\[2\]](#)

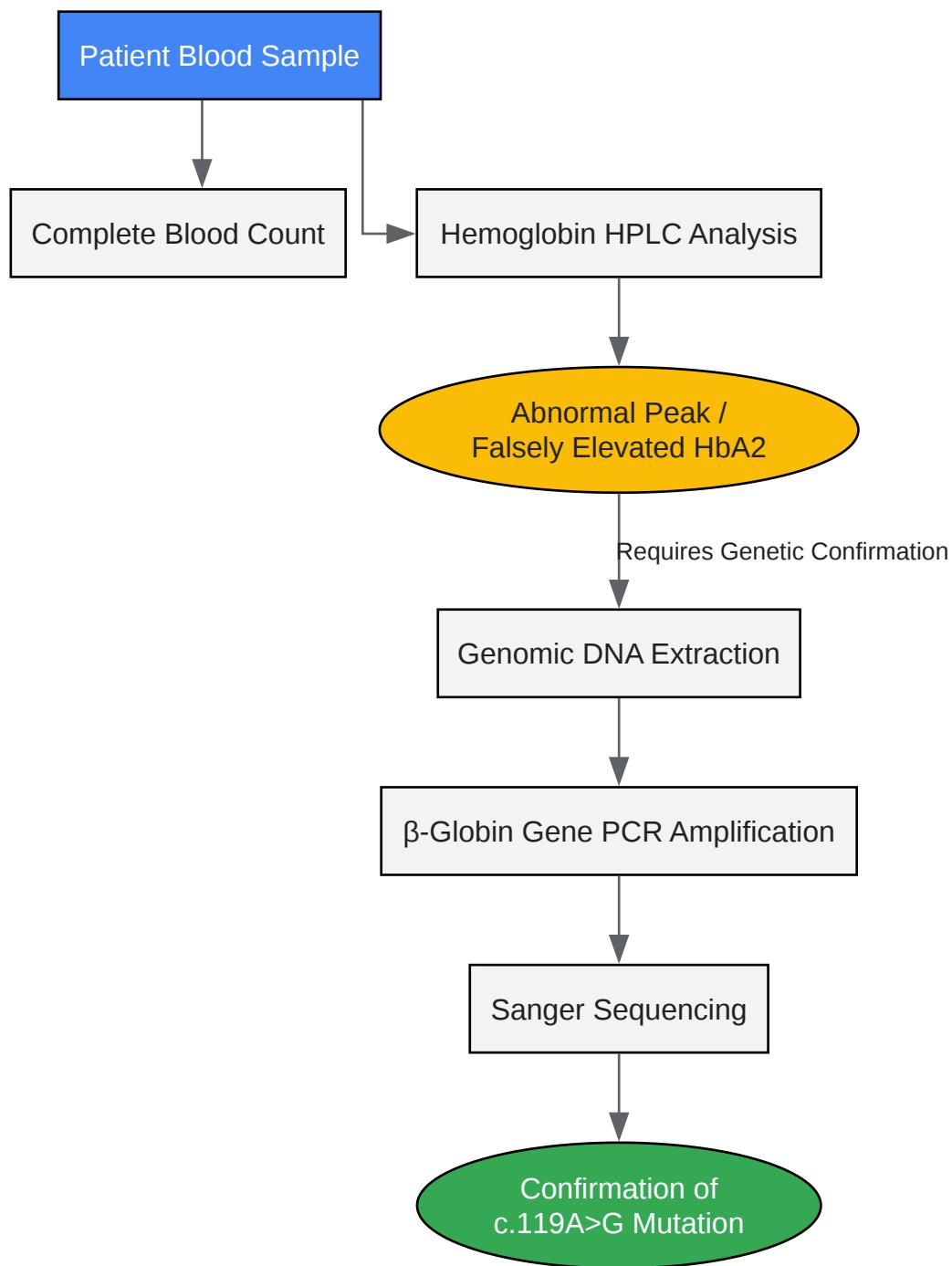
## DNA Extraction and Sequencing

- DNA Extraction: Genomic DNA was extracted from peripheral blood leukocytes using a standard commercial DNA extraction kit.
- Polymerase Chain Reaction (PCR): The  $\beta$ -globin gene was amplified using specific primers flanking the entire coding region.
- DNA Sequencing:
  - The PCR product was purified to remove excess primers and nucleotides.
  - Sanger sequencing was performed using the purified PCR product as a template.
  - The sequencing results were analyzed and compared to the reference sequence of the human  $\beta$ -globin gene to identify the specific mutation. The c.119A>G substitution at codon 39 is indicative of Hb Tianshui.[\[1\]](#)

## Visualizations

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Caption: Molecular basis of **Hemoglobin Tianshui**.



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Caption: Experimental workflow for Hb Tianshui identification.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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